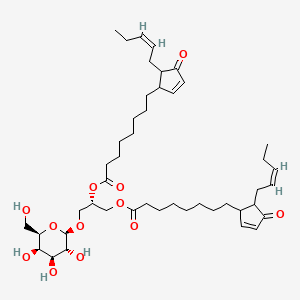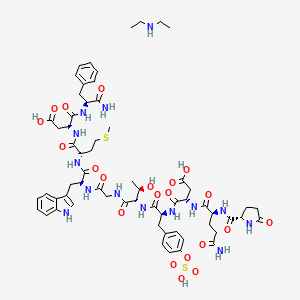
Ceruletide diethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceruletide diethylamine is the diethylamine salt of ceruletide. It has a role as a gastrointestinal drug and a diagnostic agent. It contains a ceruletide.
Wissenschaftliche Forschungsanwendungen
Analgesic Properties and Pain Management
Ceruletide diethylamine, a potent cholecystokinin (CCK) agonist, has been recognized for its analgesic properties. Originally derived from the skin of a tropical frog, Ceruletide diethylamine has shown promising results in pain management. It reduces pain in microgram doses and has a clear and long-lasting analgesic effect when applied centrally. This compound's analgesic properties have been evaluated for various conditions such as cancer pain, burns, colic pains, and migraine. The research indicates that Ceruletide diethylamine, as a CCK agonist, might be an innovative intrathecal strategy for managing cancer-related pain (Keppel Hesselink, 2020).
Neuropsychiatric Applications
Ceruletide diethylamine has been linked to modulating dopaminergic activity in the brain, leading to considerations for its use in neuropsychiatric disease treatment. The substance's ability to interact with dopamine has prompted studies into its potential as a treatment for conditions where dopaminergic dysfunction is present. Additionally, its behavioral effects, such as inducing sedation and antagonizing nociception, offer avenues for further exploration in neuropsychiatric research (Kuroki, Etou, & Uchimura, 2006).
Diagnostic Applications in Medical Imaging
Ceruletide diethylamine has been used in promoting bowel opacification for computed tomography (CT) scanning. Its administration, particularly intramuscular, has shown effectiveness in opacifying the terminal ileum and right colon, providing a significant advantage in medical imaging for certain patient cases (Demas et al., 2005).
Gastrointestinal and Neurological Function
Studies have demonstrated Ceruletide diethylamine's utility in gastrointestinal functions and its potential in treating neurological conditions. For instance, its effectiveness in treating action tremors following a thalamic lesion has been documented. Moreover, the compound's impact on gastrointestinal radiology through gallbladder function assessment and its use in cholecystography underscore its multifaceted applications (Mano et al., 2004).
Applications in Treatment of Dyskinesia
Ceruletide diethylamine has been explored for its potential in treating tardive dyskinesia, a condition characterized by involuntary, repetitive body movements. The compound's ability to modulate the severity of dyskinesia offers promising insights for therapeutic interventions in this field (Nishikawa et al., 2004).
Eigenschaften
CAS-Nummer |
71247-25-1 |
|---|---|
Molekularformel |
C62H84N14O21S2 |
Molekulargewicht |
1425.5 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid;N-ethylethanamine |
InChI |
InChI=1S/C58H73N13O21S2.C4H11N/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30;1-3-5-4-2/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91);5H,3-4H2,1-2H3/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+;/m1./s1 |
InChI-Schlüssel |
FHDKSYKZXIFRKJ-CBCFNHQSSA-N |
Isomerische SMILES |
CCNCC.C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O |
SMILES |
CCNCC.CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O |
Kanonische SMILES |
CCNCC.CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O |
Andere CAS-Nummern |
71247-25-1 |
Synonyme |
caerulein diethylamine ceruletide diethylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



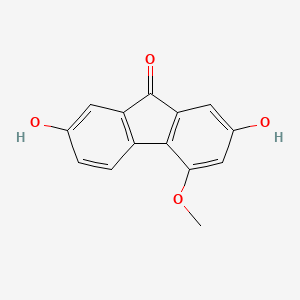
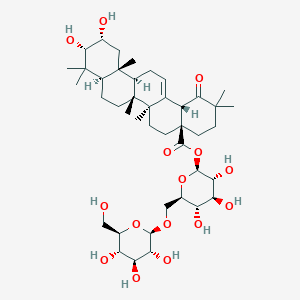
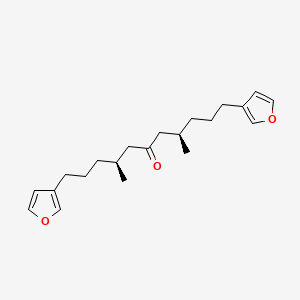
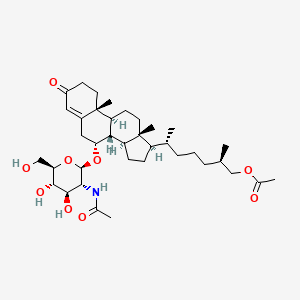

![6-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1257925.png)
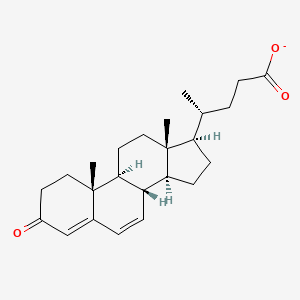

![[(9R)-5,8,9-trihydroxy-5-methyl-9-[(9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]decyl] 2-bromoacetate](/img/structure/B1257930.png)

![7-(2-thienyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1257933.png)
